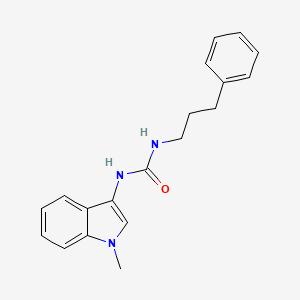

1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of urea derivatives can involve the reaction of isocyanates with amines or the reaction of urea with other organic compounds. For instance, paper describes the synthesis of 1,3-disubstituted ureas by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles. Similarly, paper details the synthesis of meridianin analogues by treating methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas. These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can form hydrogen bonds and contribute to the stability and crystallinity of the compound. Paper provides an example of a urea derivative whose structure was elucidated using NMR, ESI-MS, and X-ray diffraction, showing that it crystallizes in the monoclinic space group. These techniques could be employed to determine the molecular structure of "1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea" once synthesized.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including cyclization and interactions with proteins. Paper mentions a base-promoted cyclization of (thio)ureidopropenoate derivatives. Paper discusses the docking of a urea derivative into the CDK4 protein, indicating potential interactions with biological targets. These reactions are relevant for understanding the chemical behavior and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, crystal structure, and biological activity, are crucial for their practical applications. Paper reports on the solubility and inhibitory activity of synthesized urea derivatives, while paper describes the crystal structure of a urea derivative, highlighting inter- and intramolecular hydrogen bonding. These properties would need to be investigated for "1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea" to understand its potential as a pharmaceutical agent.

Applications De Recherche Scientifique

Urea Biosensors in Medical Research

Urea biosensors have been extensively studied for their applications in detecting and quantifying urea concentration, which is crucial in diagnosing and managing diseases related to nitrogen metabolism dysfunctions. Advanced materials like nanoparticles and conducting polymers have been utilized to improve the sensitivity and durability of urea biosensors. This research is pivotal in developing diagnostic tools for conditions such as renal failure and hepatic disorders (Botewad et al., 2021).

Agricultural Applications

Urea derivatives are significant in agriculture, particularly as slow-release fertilizers. Ureaform, a condensation product of urea and formaldehyde, offers a controlled nitrogen release, which is essential for fertility management and reducing environmental pollution. The degradation of ureaform and its efficiency as a fertilizer have been subjects of study, highlighting its benefits in sustainable agriculture practices (Alexander & Helm, 1990).

Industrial and Environmental Implications

Urea has been explored as a hydrogen carrier for fuel cells, indicating its potential in energy supply solutions. Its attributes, such as non-toxicity, stability, and cost-effectiveness, make urea a promising candidate for sustainable energy resources. This research underscores the feasibility of utilizing urea for future hydrogen supply, highlighting the necessity of focused scientific exploration in this domain (Rollinson et al., 2011).

Urease Inhibitors in Health and Environment

The study of urease inhibitors, particularly in the context of medical applications for treating gastric and urinary tract infections, is another area where urea derivatives have shown potential. While the only clinically used compound, acetohydroxamic acid, has shown side effects, the exploration for safer and more effective urease inhibitors continues. This research is crucial for developing treatments for infections caused by urease-producing bacteria (Kosikowska & Berlicki, 2011).

Propriétés

IUPAC Name |

1-(1-methylindol-3-yl)-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-22-14-17(16-11-5-6-12-18(16)22)21-19(23)20-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJYSXAWLBVLBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)

![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)

![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)

![N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2548248.png)

![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2548254.png)